molecular formula C9H14N2O2 B13227806 2-Ethyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one

2-Ethyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one

Katalognummer: B13227806
Molekulargewicht: 182.22 g/mol
InChI-Schlüssel: PZKIEKRYRKZPAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that belongs to the class of dihydropyrimidinones

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate, urea, and formaldehyde in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the desired dihydropyrimidinone.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistency and reduces the risk of contamination.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidinones.

    Reduction: Reduction reactions can convert it into dihydropyrimidines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyrimidinones

    Reduction: Dihydropyrimidines

    Substitution: Various substituted dihydropyrimidinones

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism by which 2-Ethyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one exerts its effects involves interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methylimidazole: Another heterocyclic compound with similar structural features.

    4-Hydroxy-2-quinolone: Shares some chemical properties and biological activities.

Uniqueness

2-Ethyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C9H14N2O2

Molekulargewicht

182.22 g/mol

IUPAC-Name

2-ethyl-5-(2-hydroxyethyl)-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H14N2O2/c1-3-8-10-6(2)7(4-5-12)9(13)11-8/h12H,3-5H2,1-2H3,(H,10,11,13)

InChI-Schlüssel

PZKIEKRYRKZPAN-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC(=C(C(=O)N1)CCO)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.